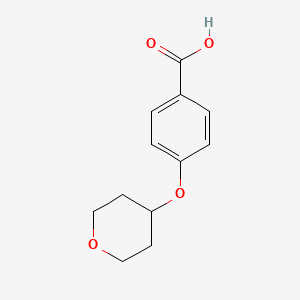
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid
Overview
Description
“4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid” is a chemical compound with the molecular formula C12H14O4 . It is a derivative of benzoic acid, where the hydrogen of the carboxyl group is replaced by a tetrahydro-2H-pyran-4-yl)oxy group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with a tetrahydro-2H-pyran-4-yl)oxy group attached to the fourth carbon of the benzene ring . The InChI code for this compound is 1S/C12H14O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2,(H,13,14) .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 222.24 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 and a complexity of 233 .
Scientific Research Applications
Synthesis and Chemical Applications
Chemical Synthesis : A study demonstrated the use of a similar compound in the synthesis of p-aminobenzoic acid diamides, showing its potential in forming complex organic compounds (Agekyan & Mkryan, 2015).
Hybrid Compound Synthesis : Research on the synthesis of hybrid compounds involving similar structures highlighted its utility in creating pharmacophoric fragments, indicating its importance in medicinal chemistry (Ivanova, Kanevskaya, & Fedotova, 2019).
Crystallography and Spectroscopy : Another study explored the crystal structure and spectroscopic properties of Ru(II) complexes with a related compound, emphasizing its role in understanding molecular interactions and structure (Chitrapriya et al., 2011).
Enzyme Inhibition : Research into the synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol, a related compound, identified it as an effective tyrosinase inhibitor, suggesting potential applications in cosmetic products for skin lightening (Ying-qi, 2010).
Biotechnological and Biological Applications
Biotransformation Studies : A study on the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 produced new compounds with a structure related to 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, showing its relevance in understanding microbial and mammalian metabolite synthesis (Hsu et al., 2007).
Organosilicon Complex Synthesis : Research into the synthesis of organosilicon(IV) complexes derived from tridentate ONO Schiff bases of dehydroacetic acid and aromatic hydrazides, involving similar compounds, indicated potential antimicrobial applications (Devi et al., 2015).
Pharmaceutical and Medicinal Chemistry
- Drug Metabolite Exposure Estimation : A study on the estimation of circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic modeling involved a similar compound, showing its relevance indrug development and pharmacokinetics (Obach et al., 2018).
- Solid Form Selection in Drug Development : The selection of a solid form for the zwitterionic pharmaceutical compound 4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid involved considerations of stability and manufacturability, demonstrating the importance of chemical stability in pharmaceuticals (Kojima et al., 2008).
Environmental and Material Science Applications
Ionic Liquids : A study on ionic liquids containing plant-derived benzoate as anions showed the impact of supramolecular polymeric aggregation on organic catalysis in aqueous medium, suggesting potential applications in green chemistry and catalysis (Javed et al., 2021).
MOF Synthesis Modulation : Research on the role of a modulator in the synthesis of phase-pure NU-1000, a mesoporous metal-organic framework, involved a similar compound, highlighting its potential in material science for creating specific crystalline structures (Webber et al., 2017).
properties
IUPAC Name |
4-(oxan-4-yloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYLYRGNCZFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640234 | |
| Record name | 4-[(Oxan-4-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851048-51-6 | |
| Record name | 4-[(Oxan-4-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxan-4-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


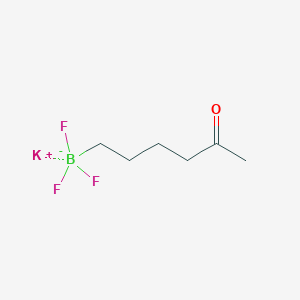
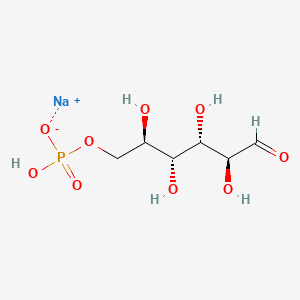

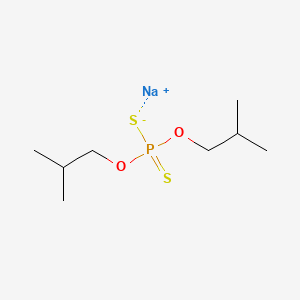
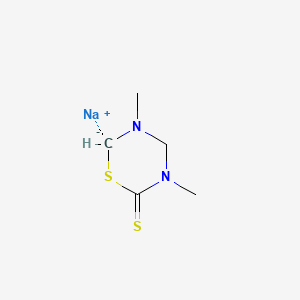

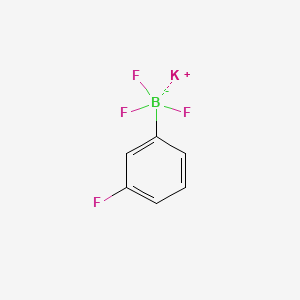
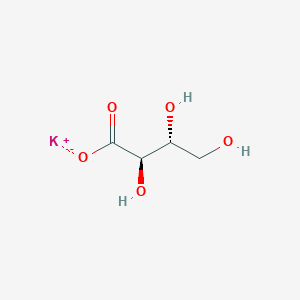





![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)